molecular formula C21H23N5O2 B3730459 5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B3730459
M. Wt: 377.4 g/mol
InChI Key: LXTSFNMUXWFSTM-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. Common starting materials might include 4-methylphenyl derivatives and piperidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert certain functional groups into their reduced forms.

    Substitution: Various substitution reactions might occur, especially involving the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, pyrido[2,3-d]pyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators, making them valuable in drug discovery and development.

Medicine

In medicine, compounds of this class may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties, leading to their investigation as potential therapeutic agents.

Industry

Industrially, these compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to the desired biological effects. The exact pathways involved would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2-piperidin-1-yl-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
  • 5-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

The uniqueness of 5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its specific substitution pattern and functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-12-3-5-14(6-4-12)16-15(11-22)19(27)23-18-17(16)20(28)25-21(24-18)26-9-7-13(2)8-10-26/h3-6,13,15-16H,7-10H2,1-2H3,(H2,23,24,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTSFNMUXWFSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C(C(C(=O)N3)C#N)C4=CC=C(C=C4)C)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
5-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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